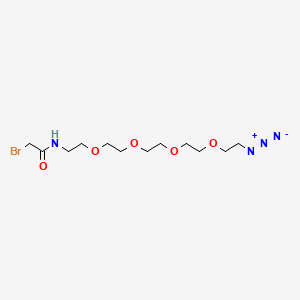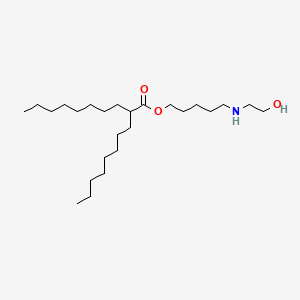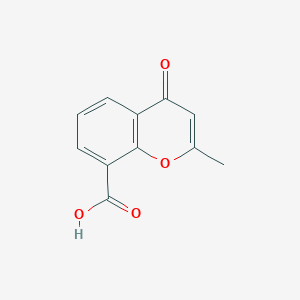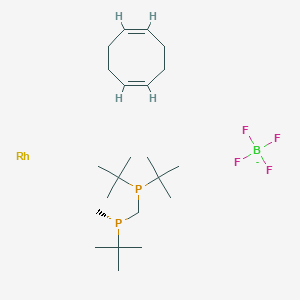
(S)-TCFP-Rh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-TCFP-Rh is a chiral organometallic compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a rhodium metal center coordinated to a chiral ligand, which imparts specific stereochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCFP-Rh typically involves the coordination of a chiral ligand to a rhodium precursor. One common method involves the use of a rhodium chloride dimer as the starting material, which is reacted with the chiral ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting complex is then purified using chromatographic techniques to obtain the desired this compound compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-TCFP-Rh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium-ligand complexes.
Scientific Research Applications
(S)-TCFP-Rh has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, including asymmetric hydrogenation and hydroformylation reactions.
Biology: The compound has been studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit tumor growth.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism by which (S)-TCFP-Rh exerts its effects involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The chiral ligand plays a crucial role in determining the stereochemistry of the products formed. Molecular targets and pathways involved in its action include interactions with enzymes and other biological macromolecules, leading to specific biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
®-TCFP-Rh: The enantiomer of (S)-TCFP-Rh, which has similar properties but different stereochemistry.
Rhodium(III) chloride: A common rhodium precursor used in the synthesis of various rhodium complexes.
Rhodium(I) carbonyl chloride: Another rhodium complex with distinct reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are valuable in asymmetric synthesis. Its ability to catalyze a wide range of reactions with high selectivity makes it a versatile and valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C22H44BF4P2Rh- |
|---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m1.../s1 |
InChI Key |
CRUGJRKRRYVPDF-JMJDVLNDSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC([P@@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






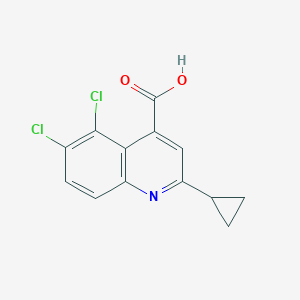
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
